

troubleshooting peak tailing in FAME analysis by GC

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Compound of Interest

Compound Name: Methyl cis-11-octadecenoate

Cat. No.: B155034

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Technical Support Center: FAME Analysis by GC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMES), with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: Peak tailing is a phenomenon observed in chromatography where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the baseline.^[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks, affecting both qualitative and quantitative analysis.^{[2][3]}

Q2: Why are my FAME peaks tailing?

A2: Peak tailing in FAME analysis can stem from several factors, broadly categorized as either chemical interactions or physical disruptions within the GC system.^[4] Chemical issues often involve the interaction of polar FAMES with active sites in the system, such as exposed silanol groups on the column or contamination in the inlet liner.^{[5][6]} Physical problems can include poor column installation, dead volumes in the flow path, or a poorly cut column.^{[7][8]}

Q3: How can I determine the cause of peak tailing in my chromatogram?

A3: A good first step is to observe which peaks are tailing.[4]

- If all peaks, including the solvent peak, are tailing: This typically points to a physical problem, such as an issue with the column installation, a leak, or a disruption in the carrier gas flow path.[8][9]
- If only the FAME peaks (or other polar analytes) are tailing: This suggests a chemical interaction issue, where the analytes are interacting with active sites within the system.[4][5]

Q4: What are the most common sources of active sites in a GC system?

A4: Active sites are locations within the GC system that can interact with and adsorb polar analytes, causing peak tailing. Common sources include:

- Contaminated Inlet Liner: Accumulation of non-volatile sample residue or septum particles in the inlet liner can create active sites.[9]
- Column Contamination: The front end of the GC column can become contaminated with sample matrix components over time.[10]
- Exposed Silanol Groups: The fused silica surface of the column and glass inlet liners contain silanol groups (-Si-OH) that can interact with polar FAMEs.[6]
- Metal Surfaces: Any active metal surfaces in the sample flow path can also contribute to analyte adsorption.

Q5: Can the injection technique contribute to peak tailing?

A5: Yes, improper injection techniques can significantly impact peak shape.

- Column Overload: Injecting too large a sample volume or a sample that is too concentrated can overload the column, leading to peak distortion, including tailing.[11][12]
- Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing on the column, resulting in peak tailing.[13]

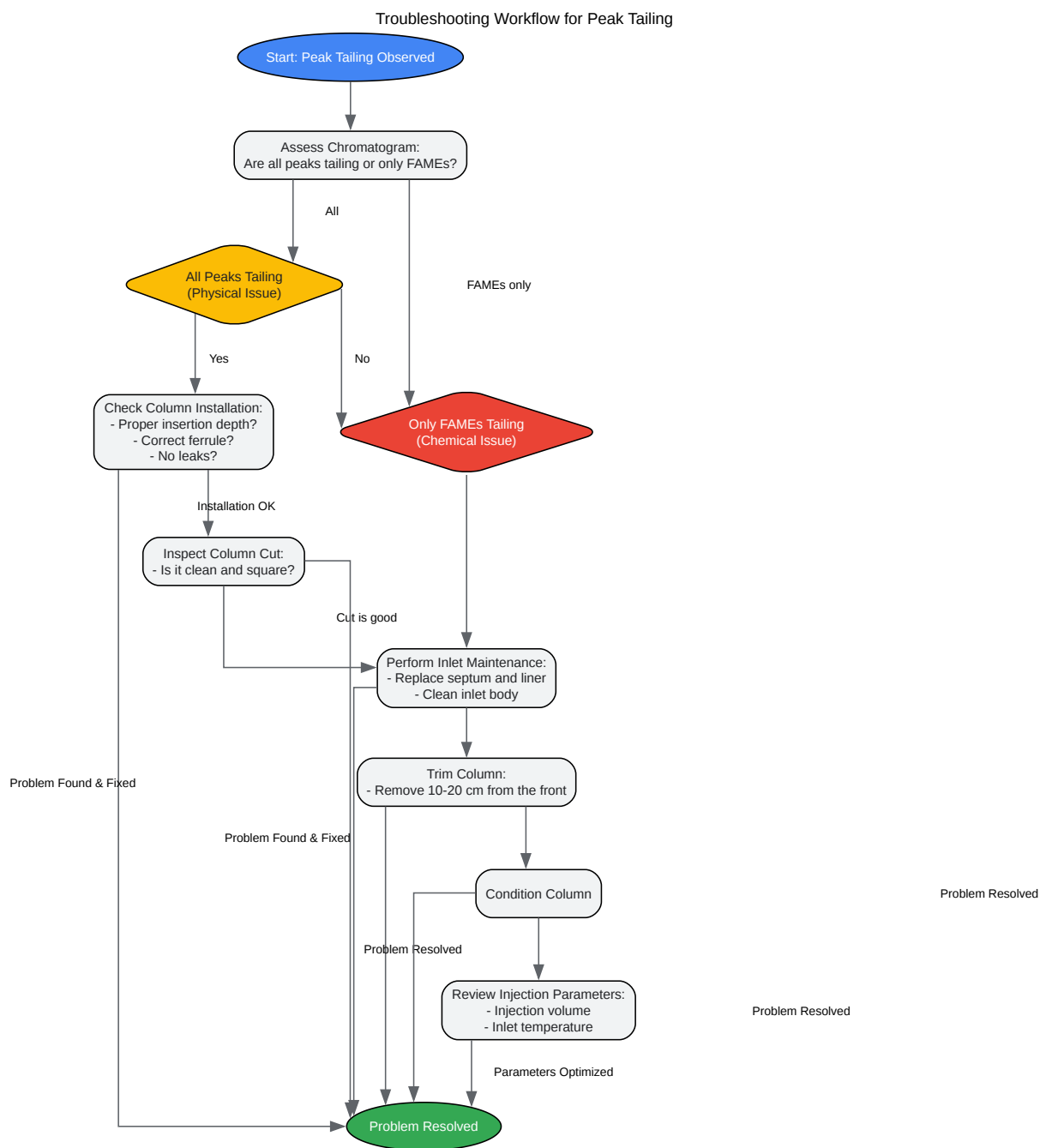
- **Injection Speed:** A slow or inconsistent injection can lead to a broad initial sample band, which can manifest as peak tailing.[\[14\]](#)

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing in your FAME analysis.

Guide 1: Systematic Troubleshooting Workflow

This workflow will guide you through a step-by-step process to identify and rectify the cause of peak tailing.

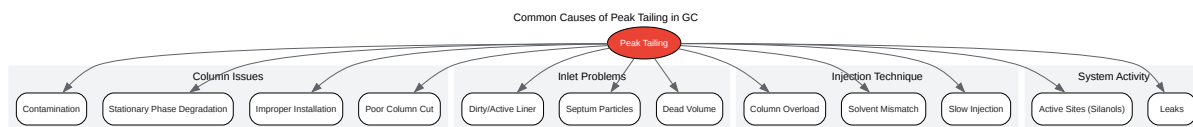


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A systematic workflow for troubleshooting peak tailing.

Guide 2: Potential Causes of Peak Tailing

This diagram illustrates the common causes of peak tailing in a GC system.



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Diagram of common causes of peak tailing in GC.

Data Presentation

The following table summarizes the impact of key GC parameters on peak tailing in FAME analysis. The "Effect on Tailing Factor" is a qualitative representation of the expected change.

Parameter	Change	Effect on Tailing Factor (for polar FAMES)	Rationale
Injection Volume	Increase	Increase	Exceeding the column's sample capacity leads to peak fronting and tailing. [11]
	Decrease	Decreases the likelihood of column overload.[12]	
Inlet Temperature	Too Low	Increase	Incomplete or slow vaporization of the sample can cause band broadening and tailing.
	Too High	May cause thermal degradation of FAMES, leading to tailing or ghost peaks. [15]	
Initial Oven Temp.	Too High	Increase	Poor focusing of early eluting compounds on the column.[13]
	Decrease	Improves the "solvent effect," leading to better focusing of analytes at the head of the column.[13]	
Column Condition	Contaminated	Increase	Active sites in the contamination interact with polar FAMES.[10]

Conditioned/New

Decrease

Reduces the number
of active sites
available for
interaction.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

Routine inlet maintenance is crucial for preventing peak tailing.[13]

Materials:

- New septum
- Clean, deactivated inlet liner
- New O-ring for the liner
- Wrenches for the inlet
- Lint-free gloves
- Solvents (e.g., methanol, acetone, methylene chloride)
- Cleaning swabs or a small brush

Procedure:

- **Cool Down:** Set the inlet and oven temperatures to a safe level (e.g., 40°C) and turn off the carrier gas flow to the inlet.
- **Disassemble Inlet:** Once cooled, carefully remove the septum nut and the old septum.
- **Remove Liner:** Use forceps to remove the inlet liner. Take note of its orientation.
- **Clean Inlet Body:** Inspect the inside of the inlet for any visible contamination or septum debris.[16] If necessary, clean the inlet body with a solvent-moistened swab or a small brush.

[3]

- **Install New Liner and O-ring:** Wearing clean gloves, insert the new, deactivated liner with a new O-ring in the correct orientation.
- **Install New Septum:** Place the new septum on the inlet and tighten the septum nut according to the manufacturer's recommendations. Do not overtighten, as this can cause the septum to core.[17]
- **Re-establish Flow and Heat:** Turn the carrier gas back on and check for leaks using an electronic leak detector. Once leak-free, set the inlet and oven temperatures back to your method's settings.
- **Equilibrate:** Allow the system to equilibrate before running a blank or a standard to confirm the issue is resolved.

Protocol 2: Capillary Column Cutting

A clean, square cut of the GC column is essential for good chromatography.[18]

Materials:

- Ceramic scoring wafer or diamond-tipped scribe
- Magnifying glass or low-power microscope
- Lint-free gloves

Procedure:

- **Wear Gloves:** Handle the column with clean, lint-free gloves to avoid contamination.
- **Score the Column:** Hold the column firmly. Using the smooth edge of a ceramic scoring wafer, gently score the polyimide coating at a right angle to the column wall.[18] A single, light scratch is sufficient.
- **Break the Column:** Gently flex the column at the score mark. It should break cleanly.

- **Inspect the Cut:** Use a magnifying glass to inspect the end of the column.^[7] The cut should be clean, flat, and perpendicular to the column wall, with no jagged edges or shards of silica.
- **Re-cut if Necessary:** If the cut is not perfect, repeat the process a few centimeters down the column.

Protocol 3: GC Column Conditioning

Conditioning a new column or a column that has been in storage is important to remove any contaminants and ensure a stable baseline.

Materials:

- GC instrument
- Carrier gas supply

Procedure:

- **Install the Column:** Install the column in the GC inlet but leave the detector end disconnected.
- **Set Gas Flow:** Set the carrier gas flow rate according to the manufacturer's recommendation for the column dimensions (typically 1-2 mL/min for a 0.25 mm ID column).
- **Purge the Column:** Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen from the column.
- **Temperature Program:** Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.
- **Hold:** Hold at this temperature for 1-2 hours, or until the baseline is stable when the column is connected to the detector. For FAME analysis on highly polar columns, a longer conditioning time at a specific temperature may be recommended.^[4]
- **Cool Down and Connect:** Cool the oven down, turn off the carrier gas flow, and connect the column to the detector.

- Final Check: Heat the oven to the initial temperature of your method and run a blank to ensure a stable baseline.

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